molecular formula C19H17ClN2 B15124782 2-Benzyl-5-chloro-1,2,3,4-tetrahydrobenzo[b][1,7]naphthyridine

2-Benzyl-5-chloro-1,2,3,4-tetrahydrobenzo[b][1,7]naphthyridine

Cat. No.: B15124782
M. Wt: 308.8 g/mol
InChI Key: RVKSRNSODSVYKZ-UHFFFAOYSA-N
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Description

2-Benzyl-5-chloro-1,2,3,4-tetrahydrobenzo[b][1,7]naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused ring structure, which includes a benzene ring and a naphthyridine ring. It has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-chloro-1,2,3,4-tetrahydrobenzo[b][1,7]naphthyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a benzyl-substituted amine and a chlorinated naphthyridine derivative can be catalyzed by a base to form the desired compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production rates and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-chloro-1,2,3,4-tetrahydrobenzo[b][1,7]naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

2-Benzyl-5-chloro-1,2,3,4-tetrahydrobenzo[b][1,7]naphthyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Benzyl-5-chloro-1,2,3,4-tetrahydrobenzo[b][1,7]naphthyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, thereby exerting its effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    1,5-Naphthyridine: A simpler analog with similar structural features but lacking the benzyl and chloro substituents.

    2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,7]naphthyridine: Similar but without the chlorine atom.

    5-Chloro-1,2,3,4-tetrahydrobenzo[b][1,7]naphthyridine: Similar but without the benzyl group.

Uniqueness

2-Benzyl-5-chloro-1,2,3,4-tetrahydrobenzo[b][1,7]naphthyridine is unique due to the presence of both benzyl and chloro substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C19H17ClN2

Molecular Weight

308.8 g/mol

IUPAC Name

2-benzyl-5-chloro-3,4-dihydro-1H-benzo[b][1,7]naphthyridine

InChI

InChI=1S/C19H17ClN2/c20-19-15-8-4-5-9-17(15)21-18-13-22(11-10-16(18)19)12-14-6-2-1-3-7-14/h1-9H,10-13H2

InChI Key

RVKSRNSODSVYKZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=NC3=CC=CC=C3C(=C21)Cl)CC4=CC=CC=C4

Origin of Product

United States

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